Naltalimide

μ-opioid receptor radioligand binding receptor affinity

Naltalimide (code name TRK-130, formerly TAK-363) is a centrally-acting morphinan derivative that functions as a potent, selective partial agonist at the human μ-opioid receptor (MOR). Developed collaboratively by Toray Industries and Takeda Pharmaceutical for overactive bladder (OAB) and urinary incontinence, naltalimide possesses an N-phthalimide substituent at the 6β-position of the morphinan scaffold that confers its distinctive pharmacological profile.

Molecular Formula C28H28N2O5
Molecular Weight 472.5 g/mol
CAS No. 160359-68-2
Cat. No. B1676923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltalimide
CAS160359-68-2
SynonymsN-(17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl)phthalimide
naltalimide
TRK-130
Molecular FormulaC28H28N2O5
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N7C(=O)C8=CC=CC=C8C7=O
InChIInChI=1S/C28H28N2O5/c31-20-8-7-16-13-21-28(34)10-9-19(30-25(32)17-3-1-2-4-18(17)26(30)33)24-27(28,22(16)23(20)35-24)11-12-29(21)14-15-5-6-15/h1-4,7-8,15,19,21,24,31,34H,5-6,9-14H2/t19-,21-,24+,27+,28-/m1/s1
InChIKeyDHAITNWJDOSRBU-IBHWKQIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naltalimide (CAS 160359-68-2): A High-Affinity μ-Opioid Partial Agonist Targeting Overactive Bladder via the Afferent Micturition Pathway


Naltalimide (code name TRK-130, formerly TAK-363) is a centrally-acting morphinan derivative that functions as a potent, selective partial agonist at the human μ-opioid receptor (MOR) [1]. Developed collaboratively by Toray Industries and Takeda Pharmaceutical for overactive bladder (OAB) and urinary incontinence, naltalimide possesses an N-phthalimide substituent at the 6β-position of the morphinan scaffold that confers its distinctive pharmacological profile [2]. Unlike conventional opioid analgesics or standard-of-care antimuscarinic agents, naltalimide enhances bladder storage function by modulating the afferent limb of the micturition reflex at the spinal cord level, while exhibiting a markedly reduced propensity for constipation and other opioid-typical adverse effects [1].

Why Generic μ-Opioid Agonists and Antimuscarinics Cannot Replace Naltalimide in OAB Research and Development


Despite sharing the μ-opioid receptor as a molecular target, naltalimide is pharmacologically distinct from classical MOR agonists such as morphine, buprenorphine, and tramadol, as well as from antimuscarinic standard-of-care agents such as oxybutynin. Naltalimide combines sub-nanomolar MOR affinity (Ki = 0.268 nM) with high selectivity over δ- and κ-opioid receptor subtypes (DOR/MOR = 451; KOR/MOR = 33.5) and a partial agonist efficacy profile (Emax = 66.1% at MOR), a constellation of properties not replicated by any single comparator compound [1]. Crucially, naltalimide achieves functional separation between bladder storage enhancement and gastrointestinal transit inhibition, a therapeutic window absent in morphine and other full MOR agonists [2]. Furthermore, head-to-head urodynamic studies demonstrate that naltalimide increases bladder capacity without compromising voiding efficiency, in direct contrast to oxybutynin, which adversely alters multiple urodynamic parameters [3].

Quantitative Differentiation Evidence for Naltalimide Versus μ-Opioid and Antimuscarinic Comparators


MOR Binding Affinity: Naltalimide Exhibits 43-Fold Higher Affinity Than Morphine at the Human μ-Opioid Receptor

In competitive radioligand-binding assays using cells expressing recombinant human μ-opioid receptors (MORs), naltalimide (TRK-130) demonstrated a Ki of 0.268 ± 0.012 nM. Under identical assay conditions, morphine exhibited a Ki of 11.5 ± 0.4 nM, representing a 43-fold difference in binding affinity favoring naltalimide [1]. This sub-nanomolar affinity positions naltalimide among the highest-affinity MOR ligands characterized in the morphinan series.

μ-opioid receptor radioligand binding receptor affinity

Partial Agonist Efficacy at MOR: Naltalimide Achieves 66.1% Emax, Functionally Distinct from Full Agonists Like Morphine

In a functional assay measuring cAMP accumulation in cells expressing each human opioid receptor subtype, naltalimide acted as a potent partial agonist at MORs with an EC50 of 2.39 nM and an Emax of 66.1% relative to the full agonist DAMGO [1]. In contrast, morphine functions as a full agonist at MORs with an Emax approaching 100% under comparable assay conditions. Naltalimide also exhibited partial agonist activity at DORs (EC50 = 26.1 nM, Emax = 71.0%) and KORs (EC50 = 9.51 nM, Emax = 62.6%), indicating a consistent partial efficacy profile across opioid receptor subtypes [1].

partial agonism cAMP accumulation functional selectivity

Gastrointestinal Safety: Naltalimide Spares GI Transit at Doses Far Exceeding Therapeutic Bladder Doses, in Contrast to Morphine

In a mouse gastrointestinal transit assay, naltalimide exhibited only a negligible effect on GI transit at doses up to 10 mg/kg s.c., whereas the minimal effective dose for bladder storage enhancement (ED30 = 0.0034 mg/kg i.v. in guinea pig rhythmic bladder contraction model) is approximately 3,000-fold lower [1]. In contrast, morphine produces pronounced constipation at analgesic-equivalent doses due to its full agonist activity at peripheral MORs in the enteric nervous system [2]. This functional dissociation between central bladder reflex modulation and peripheral GI effect is a defining differentiator for naltalimide.

constipation gastrointestinal transit therapeutic window

Urodynamic Selectivity: Naltalimide Increases Bladder Capacity Without Altering Voiding Parameters, Unlike Oxybutynin

In anesthetized guinea pigs, naltalimide (0.0025 mg/kg i.v.) significantly increased bladder capacity without changing voiding efficiency, maximum flow rate, or intravesical pressure at maximum flow rate. In the same experimental paradigm, oxybutynin (1 mg/kg i.v.) also increased bladder capacity but significantly affected the other urodynamic parameters, indicating non-selective bladder function modulation [1]. Furthermore, naltalimide (0.005 mg/kg i.v.) did not suppress bladder contractions induced by peripheral pelvic nerve stimulation, whereas oxybutynin (1 mg/kg i.v.) significantly suppressed these contractions, confirming that naltalimide's action is confined to the afferent (sensory) rather than efferent (motor) limb of the micturition reflex [1].

urodynamics bladder capacity voiding efficiency

Receptor Subtype Selectivity: Naltalimide Demonstrates a DOR/MOR Selectivity Ratio of 451, Surpassing Morphine's Selectivity Profile

Quantitative selectivity profiling across the three classical opioid receptor subtypes reveals that naltalimide exhibits a DOR/MOR selectivity ratio of 451 (Ki DOR = 121 ± 6 nM; Ki MOR = 0.268 ± 0.012 nM) and a KOR/MOR selectivity ratio of 33.5 (Ki KOR = 8.97 ± 1.05 nM) [1]. In the same experimental system, morphine displayed a DOR/MOR ratio of 132 (Ki DOR = 1517 ± 150 nM; Ki MOR = 11.5 ± 0.4 nM) and a KOR/MOR ratio of 38.7 (Ki KOR = 445 ± 11 nM) [1]. Naltalimide's 3.4-fold greater DOR discrimination (451 vs 132) suggests a meaningfully cleaner MOR-targeted pharmacological signal relative to morphine.

opioid receptor selectivity DOR/MOR ratio off-target binding

Validated Research and Procurement Application Scenarios for Naltalimide Based on Quantitative Evidence


Preclinical Overactive Bladder Pharmacology: Afferent-Selective Micturition Reflex Modulation

Naltalimide is optimally deployed in in vivo OAB models requiring selective enhancement of bladder storage function without concomitant impairment of voiding efficiency. Its demonstrated ability to increase bladder capacity at 0.0025 mg/kg i.v. while preserving maximum flow rate and intravesical pressure [1] makes it the compound of choice for studies investigating sensory (afferent) versus motor (efferent) mechanisms of micturition control. In contrast, oxybutynin at 1 mg/kg i.v. non-selectively alters multiple urodynamic parameters, confounding mechanistic interpretation [1]. The pelvic nerve stimulation data confirming no effect of naltalimide on efferent-mediated bladder contraction further validates its utility as a pharmacological tool for isolating spinal MOR-mediated afferent reflex pathways [1].

Structure-Activity Relationship (SAR) Studies: Exploiting the N-Phthalimide Moiety for MOR Affinity and Partial Agonism

The naltalimide scaffold, featuring an N-phthalimide substituent at the morphinan 6β-position, serves as a privileged starting point for medicinal chemistry programs targeting high-affinity MOR partial agonists. Its Ki of 0.268 nM at human MOR represents a 43-fold improvement over morphine (Ki = 11.5 nM) within the same morphinan chemotype [2]. The consistent partial agonist efficacy across MOR, DOR, and KOR subtypes (Emax range: 62.6%–71.0%) suggests that the 6β-N-phthalimide modification confers intrinsic efficacy ceiling effects that can be systematically explored through analog synthesis [2]. This scaffold is particularly valuable for programs aiming to decouple MOR-mediated analgesia or bladder control from β-arrestin-mediated adverse effects.

Opioid-Induced Constipation (OIC) Counter-Screening: A MOR Agonist with Intrinsic GI Safety

Naltalimide is uniquely suited as a comparator control in OIC counter-screening cascades. Its negligible effect on GI transit at doses up to 10 mg/kg s.c. in mice, despite potent MOR engagement (bladder ED30 = 0.0034 mg/kg i.v.), provides a benchmark for evaluating novel MOR ligands with claimed GI-sparing profiles [3]. The ~3,000-fold separation between bladder efficacy dose and GI no-effect dose represents a quantitative therapeutic index that can be used to benchmark candidate compounds in early-stage GI safety assessment. This property is not shared by morphine, buprenorphine, or other clinically used MOR agonists [3].

Clinical Candidate Benchmarking: Phase II-Validated MOR Partial Agonist for OAB

Naltalimide (TRK-130) has advanced through Phase II clinical trials in Japan for OAB, providing translational validation of its preclinical pharmacological profile [4]. For industrial procurement teams evaluating novel MOR-targeted OAB candidates, naltalimide serves as a clinically precedented benchmark with publicly available receptor binding, functional efficacy, urodynamic selectivity, and GI safety data. Its development history by Toray and Takeda, including demonstrated efficacy in formalin-induced frequent urination models at doses ≥0.01 mg/kg p.o. in guinea pigs [3], establishes a reference efficacy standard against which new chemical entities can be quantitatively compared.

Quote Request

Request a Quote for Naltalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.